Home > Products > Screening Compounds P47412 > Methadone hydrochloride
Methadone hydrochloride -

Methadone hydrochloride

Catalog Number: EVT-8603869
CAS Number:
Molecular Formula: CH3ClO
Molecular Weight: 66.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methadone hydrochloride is classified as an opioid analgesic. It is synthesized chemically rather than derived from natural sources like morphine or codeine. The compound is categorized under controlled substances due to its potential for abuse and dependence, although it is less addictive than many other opioids .

Synthesis Analysis

The synthesis of methadone hydrochloride involves several complex steps, primarily organic synthesis techniques. The typical synthesis pathway can be outlined as follows:

  1. Synthesis of Methadone Base:
    • The reaction typically involves diphenylacetonitrile and diethylamine, along with 1-dimethylamino-2-chloropropane, which yields methadone base.
    • The methadone base is then reacted with hydrochloric acid to form methadone hydrochloride .
  2. Alternative Methods:
    • Recent developments include phase transfer catalysis methods that utilize triethylbenzylammonium chloride as a catalyst in dimethyl sulfoxide solvent, enhancing yield and reducing reaction times .

Technical Details

  • The synthesis requires precise control over conditions such as temperature and pH to ensure high purity and yield.
  • Typical yields for methadone base can reach up to 92% under optimized conditions .
Molecular Structure Analysis

The molecular structure of methadone hydrochloride features a diphenylpropylamine core which is crucial for its pharmacological activity. Key structural components include:

  • Aromatic Rings: Two aromatic rings that contribute to binding affinity with opioid receptors.
  • Chiral Center: Methadone contains a chiral center; the (S)-isomer exhibits significantly greater potency compared to the (R)-isomer.
  • Basic Nitrogen Atom: This atom plays a vital role in receptor binding .

Structural Data

  • Molecular Formula: C21H27NOHCl\text{C}_{21}\text{H}_{27}\text{NO}\cdot \text{HCl}
  • Molecular Weight: Approximately 345.91 g/mol .
Chemical Reactions Analysis

Methadone hydrochloride undergoes various chemical reactions, particularly during its synthesis. Notable reactions include:

  1. Formation of Methadone Base:
    • Involves nucleophilic substitution reactions where diethylamine reacts with diphenylacetonitrile.
  2. Hydrochloride Formation:
    • The reaction of methadone base with hydrochloric acid results in the formation of the hydrochloride salt, which increases solubility and stability .

Technical Details

  • The reaction conditions must be optimized to prevent degradation and ensure a high yield of the desired product.
  • Thermogravimetric analysis indicates decomposition temperatures between 167 °C and 261 °C for methadone hydrochloride .
Mechanism of Action

Methadone exerts its effects primarily through its action as a mu-opioid receptor agonist. Additionally, it blocks N-methyl-D-aspartate (NMDA) receptors and inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties.

Process and Data

  • Opioid Receptor Interaction: Methadone binds to mu-opioid receptors in the brain, mimicking the effects of endogenous opioids.
  • Duration of Action: Its long half-life (approximately 8 hours) allows for sustained analgesia compared to shorter-acting opioids like morphine .
Physical and Chemical Properties Analysis

Methadone hydrochloride possesses distinct physical and chemical properties:

  • Physical State: Typically appears as a white crystalline powder.
  • Melting Point: Approximately 235.54 °C, close to its decomposition temperature .
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt.

Relevant Data or Analyses

Thermal analysis techniques such as differential scanning calorimetry provide insights into the thermal stability and melting behavior of methadone hydrochloride, confirming its suitability for pharmaceutical applications .

Applications

Methadone hydrochloride has several significant applications in both clinical and research settings:

  1. Chronic Pain Management: It is particularly effective for neuropathic pain due to its unique mechanism of action.
  2. Opioid Dependence Treatment: Used in maintenance therapy for individuals recovering from heroin or prescription opioid addiction due to its long duration of action and lower potential for abuse compared to other opioids .
  3. Research Applications: Its pharmacological properties make it a subject of study in pain management research and addiction medicine.
Historical Development & Evolution of Methadone as a Synthetic Opioid

Emergence in 20th-Century Opioid Pharmacology: From IG Farben Synthesis to Clinical Adoption

Methadone hydrochloride (6-(dimethylamino)-4,4-diphenylheptan-3-one hydrochloride) emerged from strategic pharmaceutical research during World War II. Confronted with unreliable morphine supplies, German scientists at the pharmaceutical conglomerate IG Farbenindustrie synthesized this compound under the developmental codename Hoechst 10820 or Amidon [1] [9]. This initiative aimed to develop potent, orally bioavailable synthetic analgesics that circumvented reliance on natural opiates. Methadone’s structural backbone derived from diphenylheptanone precursors rather than the phenanthrene core of morphine, representing a deliberate departure from classical opioid scaffolds [9].

Following Germany’s defeat, Allied intelligence teams secured methadone’s chemical dossiers through the Technical Industrial Intelligence Committee, transferring knowledge to U.S. pharmaceutical firms. The Commission on Narcotic Drugs designated the compound "methadone" in 1947, standardizing nomenclature previously fragmented across zones of occupation [9]. Early clinical observations by Vincent Dole and Marie Nyswander at The Rockefeller University (1964–1966) proved transformative. Their research demonstrated methadone’s unique capacity to suppress heroin withdrawal for 24–36 hours without euphoric intoxication, enabling the first structured maintenance protocols for opioid use disorder [6] [9]. This pharmacological profile—long half-life, high oral bioavailability, and gradual receptor activation—underpinned its transition from analgesic to addiction therapeutic.

Table 1: Key Events in Methadone’s Early Development

YearEventSignificance
1939–1942Synthesis at IG Farben (Frankfurt, Germany)First synthesis as analgesic alternative to morphine
1947Structural characterization published in U.S. journalsStandardization of chemical identity and naming
1947FDA approval for analgesia and antitussive useEntry into U.S. clinical practice
1964–1966Dole-Nyswander clinical trials (New York)Demonstrated efficacy in heroin addiction maintenance
1972FDA approval for opioid use disorder treatmentFormalized regulatory status for addiction indication

Structural Optimization: Comparative Analysis with Morphine Analogues and Phenazepine Derivatives

Methadone’s distinctive pharmacological properties arise from deliberate molecular innovations differentiating it from natural opiates and contemporaneous synthetics. Unlike morphine’s rigid pentacyclic phenanthrene structure, methadone features a flexible N,N-dimethylamino-terminated heptanone chain bearing two phenyl rings at C4. This conformation enables:

  • Enhanced lipid solubility: Facilitates rapid gastrointestinal absorption and penetration of the blood-brain barrier, though slower receptor association kinetics prevent abrupt euphoria [10].
  • Chiral complexity: The C6 carbon creates R- and S-enantiomers with divergent pharmacodynamics. R-methadone possesses 10-fold greater μ-opioid receptor (MOR) affinity and full agonist activity versus the relatively inactive S-enantiomer, which exhibits NMDA receptor antagonism contributing to analgesic synergy [2] [10].

Comparative studies with phenazepines (e.g., benzodiazepines) highlight critical distinctions. While phenazepines modulate GABAA receptors, methadone acts primarily via MOR agonism. Its diphenylheptanone core lacks the fused diazepine ring defining benzodiazepines, preventing significant GABAergic activity [3]. Structural parallels exist with levorphanol (a morphinan analogue), but methadone’s open-chain configuration confers metabolic stability via N-demethylation and cyclization to inactive pyrrolidines rather than glucuronidation [10]. Crucially, methadone’s slow dissociation from MORs sustains receptor occupancy despite declining plasma concentrations, mitigating withdrawal symptoms more effectively than shorter-acting agonists like morphine or heroin [2] [6].

Table 2: Structural and Pharmacological Comparisons of Methadone with Reference Opioids

PropertyMethadoneMorphinePhenazepine Derivatives
Core StructureDiphenylheptanonePhenanthreneBenzodiazepine
Key Functional GroupsN,N-dimethylamino; ketone3-OH; 6-OH; N-methyl5-aryl; 1,4-diazepine
Primary Targetμ-opioid receptor (MOR)MORGABAA receptor
Enantiomer ActivityR-enantiomer >> S-enantiomerInactive at MORNot chiral
Metabolic PathwayCYP3A4/2B6 N-demethylationGlucuronidationCYP3A4 hydroxylation

Regulatory Milestones: Transition from Wartime Analgesic to Addiction Therapeutics

Methadone’s regulatory trajectory reflects evolving societal and policy responses to opioid addiction. Initial U.S. approval in 1947 under the Federal Food, Drug, and Cosmetic Act covered only pain and cough suppression [4] [9]. The landmark Narcotic Addict Treatment Act (1974) established methadone as a Schedule II controlled substance and created a tripartite regulatory framework:

  • FDA: Enforces safety/efficacy standards under drug approval mechanisms.
  • Drug Enforcement Administration (DEA): Controls manufacturing quotas and diversion prevention.
  • Substance Abuse and Mental Health Services Administration: Mandates accreditation of opioid treatment programs (OTPs), mandating counseling, urine monitoring, and restricted take-home dosing [1] [4].

This "closed system" emerged amidst political stigmatization of addiction treatment. Early regulations (1972) required methadone dispensing solely through hospital pharmacies or federally approved clinics, reflecting fears of diversion and ideological opposition to maintenance therapy [1] [6]. Samuel Kelton Roberts contextualizes this as embedding a "trifecta of stigmas" affecting racial minorities, who faced barriers accessing less regulated alternatives like buprenorphine [1]. Regulatory amendments in 1989, 1993, and 2001 incrementally expanded take-home privileges and allowed OTPs in office-based settings, yet methadone remains more stringently controlled than other medications for opioid use disorder [4] [8].

Table 3: Major U.S. Regulatory Actions Governing Methadone for Addiction

YearPolicy/StatuteProvisions
1972FDA Methadone RegulationsRestricted dispensing to registered hospital pharmacies/clinics; daily observed dosing
1974Narcotic Addict Treatment Act (NATA)Required DEA registration for OTPs; mandated HHS treatment standards
2001SAMHSA Revised Methadone GuidelinesAllowed take-home doses for stable patients; expanded OTP flexibility
2023Consolidated Appropriations ActEliminated X-waiver for buprenorphine—not extended to methadone

Contemporary debates center on reconciling methadone’s proven public health benefits—60% reduction in all-cause mortality among opioid use disorder patients—with persisting access barriers [1] [6]. As Helena Hansen observes, "Our methadone system is unique to the U.S. and evolved through the accident of our history and politics" [1]. Ongoing clinical trials exploring slow-release oral morphine (SROM) highlight continued efforts to identify alternatives, though methadone’s cost-effectiveness and established efficacy ensure its enduring role in opioid use disorder pharmacotherapy [5] [10].

Properties

Product Name

Methadone hydrochloride

IUPAC Name

formaldehyde;hydrochloride

Molecular Formula

CH3ClO

Molecular Weight

66.49 g/mol

InChI

InChI=1S/CH2O.ClH/c1-2;/h1H2;1H

InChI Key

WTDFFADXONGQOM-UHFFFAOYSA-N

Canonical SMILES

C=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.